1-Butyl-2-chloro-1H-imidazole
Overview
Description
1-Butyl-2-chloro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a butyl group at the first position and a chlorine atom at the second position, making it a substituted imidazole. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1-Butyl-2-chloro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of applications . Imidazoles generally inhibit the enzyme cytochrome P450 14α-demethylase , which plays a crucial role in the biosynthesis of sterols in fungi.
Mode of Action
The primary mode of action of this compound involves the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is responsible for the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to changes in the fungal cell membrane lipid composition .
Biochemical Pathways
The inhibition of cytochrome P450 14α-demethylase by this compound leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols . This alters the cell membrane’s permeability and fluidity, affecting the function of membrane-bound enzymes and disrupting active transport mechanisms . The disruption of these biochemical pathways ultimately results in the growth inhibition of the fungal cell .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure and formulation .
Result of Action
The result of this compound’s action is the disruption of fungal cell growth . By inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, this compound alters the cell’s permeability and disrupts its normal functions . This leads to the inhibition of fungal cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . .
Biochemical Analysis
Biochemical Properties
1-Butyl-2-chloro-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an N-coordinated ligand, forming complexes with metal ions, which can influence the activity of metalloenzymes . Additionally, this compound has been shown to inhibit the enzyme cytochrome P450 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to osmotic imbalance and growth inhibition of fungal cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cytochrome P450 14α-demethylase, this compound disrupts the synthesis of ergosterol, leading to altered cell membrane composition and permeability . This disruption affects cell signaling pathways that rely on membrane-bound receptors and enzymes, ultimately impacting gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition and binding interactions with biomolecules. The compound binds to the active site of cytochrome P450 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This binding interaction inhibits the enzyme’s activity, leading to a buildup of lanosterol and a deficiency of ergosterol in the cell membrane . The resulting changes in membrane composition affect various cellular functions, including nutrient transport, signal transduction, and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cytochrome P450 14α-demethylase, leading to persistent alterations in cell membrane composition and function . In vivo studies have also indicated that the compound’s effects on cellular function are maintained over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome P450 14α-demethylase without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of sterols, particularly ergosterol. The compound interacts with cytochrome P450 14α-demethylase, inhibiting its activity and disrupting the conversion of lanosterol to ergosterol . This inhibition affects the overall metabolic flux within the cell, leading to an accumulation of lanosterol and a decrease in ergosterol levels . The altered metabolite levels can impact various cellular processes, including membrane synthesis, signal transduction, and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can interact with intracellular targets . Additionally, this compound may be transported by specific carrier proteins that facilitate its movement within the cell . The distribution of the compound within tissues is influenced by its binding affinity to various biomolecules, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 14α-demethylase is found . This localization allows this compound to effectively inhibit the enzyme and disrupt sterol biosynthesis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-chloro-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the reaction of 2-butyl-1H-imidazoles-5(4H)-one with phosphorus oxychloride and toluene, followed by the addition of dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Nickel Catalysts: Used in cyclization reactions.
Phosphorus Oxychloride and DMF: Used in the synthesis of substituted imidazoles.
Major Products:
Substituted Imidazoles: Formed through substitution reactions.
Oxidized or Reduced Imidazoles: Formed through oxidation or reduction reactions.
Scientific Research Applications
1-Butyl-2-chloro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes for solar cells and other optical applications
Comparison with Similar Compounds
1-Butyl-2-chloro-1H-imidazole can be compared with other similar compounds, such as:
2-Butyl-4-chloro-1H-imidazole: Another substituted imidazole with similar properties but different substitution patterns.
1-Butyl-2-chloro-1H-pyrrole: A related heterocyclic compound with a pyrrole ring instead of an imidazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Butyl-2-chloro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a butyl group and a chlorine atom attached to an imidazole ring. Its chemical structure significantly influences its biological properties, including its interaction with various biological targets.
The primary mechanism of action for this compound involves:
- Inhibition of Cytochrome P450 14α-Demethylase : This enzyme is crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts fungal cell growth by preventing the conversion of lanosterol to ergosterol, leading to altered cell membrane composition and increased permeability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Fungal Inhibition : The compound effectively inhibits various fungal strains by disrupting ergosterol synthesis, which is vital for maintaining fungal cell integrity.
- Bacterial Activity : Studies show that derivatives of imidazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain analogs have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed promising results:
- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound varies based on its formulation and dosage. Key findings include:
- Stability : The compound remains stable under standard laboratory conditions, with minimal degradation over time.
- Dosage Effects : Lower doses effectively inhibit target enzymes without causing significant toxicity in animal models, suggesting a favorable therapeutic window.
Case Study: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against various fungal pathogens. The results indicated:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 2 µg/mL |
Aspergillus niger | 4 µg/mL |
Cryptococcus neoformans | 8 µg/mL |
These findings underscore the compound's potential as an antifungal agent.
Case Study: Antibacterial Activity
Another investigation focused on the antibacterial properties of related imidazole compounds, demonstrating that:
Bacterial Strain | Zone of Inhibition (mm) at 100 µg |
---|---|
S. aureus | 30 mm |
E. coli | 25 mm |
K. pneumoniae | 20 mm |
These results highlight the broad-spectrum antibacterial activity associated with imidazole derivatives .
Properties
IUPAC Name |
1-butyl-2-chloroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYIIIPSRKUPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653274 | |
Record name | 1-Butyl-2-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-55-2 | |
Record name | 1-Butyl-2-chloro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-2-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.